1-(4-methoxyphenyl)-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}methanamine
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Overview
Description
(E)-(4-METHOXYPHENYL)METHYLPHENYL]METHYLIDENE})AMINE is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a thietan-3-yloxyphenyl group connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-METHOXYPHENYL)METHYLPHENYL]METHYLIDENE})AMINE typically involves the following steps:
Formation of the Methoxyphenyl Group: This can be achieved through the methylation of a phenol derivative using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the Thietan-3-yloxyphenyl Group: This involves the reaction of a phenol derivative with thietan-3-ol under acidic conditions to form the thietan-3-yloxy group.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl and thietan-3-yloxyphenyl groups through a methylene bridge, which can be achieved using a suitable coupling reagent such as formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of (E)-(4-METHOXYPHENYL)METHYLPHENYL]METHYLIDENE})AMINE may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the methylene bridge, converting it to a more saturated form.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated methylene derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
(E)-(4-METHOXYPHENYL)METHYLPHENYL]METHYLIDENE})AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-(4-METHOXYPHENYL)METHYLPHENYL]METHYLIDENE})AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- **(E)-(4-METHOXYPHENYL)METHYLPHENYL]METHYLIDENE})AMINE shares structural similarities with other methoxyphenyl and thietan-3-yloxyphenyl derivatives.
Steviol glycosides: These compounds also contain aromatic rings and are known for their sweetening properties.
Uniqueness
- The unique combination of the methoxyphenyl and thietan-3-yloxyphenyl groups in (E)-(4-METHOXYPHENYL)METHYLPHENYL]METHYLIDENE})AMINE imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19NO2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-[4-(thietan-3-yloxy)phenyl]methanimine |
InChI |
InChI=1S/C18H19NO2S/c1-20-16-6-2-14(3-7-16)10-19-11-15-4-8-17(9-5-15)21-18-12-22-13-18/h2-9,11,18H,10,12-13H2,1H3 |
InChI Key |
LYKOUTVVAGHFMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=CC=C(C=C2)OC3CSC3 |
Origin of Product |
United States |
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